molecular formula C20H33NO5 B4000260 N-[3-(4-tert-butyl-2-methylphenoxy)propyl]butan-1-amine;oxalic acid

N-[3-(4-tert-butyl-2-methylphenoxy)propyl]butan-1-amine;oxalic acid

Cat. No.: B4000260
M. Wt: 367.5 g/mol
InChI Key: ZUUZSCLTXOAHQM-UHFFFAOYSA-N
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Description

N-[3-(4-tert-butyl-2-methylphenoxy)propyl]butan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural components, which include a tert-butyl group, a methylphenoxy group, and a butan-1-amine moiety. The presence of oxalic acid as a counterion further adds to its chemical complexity.

Scientific Research Applications

N-[3-(4-tert-butyl-2-methylphenoxy)propyl]butan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-tert-butyl-2-methylphenoxy)propyl]butan-1-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the alkylation of 4-tert-butyl-2-methylphenol with 3-chloropropylamine under basic conditions to form the intermediate N-[3-(4-tert-butyl-2-methylphenoxy)propyl]amine. This intermediate is then reacted with butan-1-amine in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-tert-butyl-2-methylphenoxy)propyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine or phenoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of N-[3-(4-tert-butyl-2-methylphenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with cell membrane receptors, altering cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-tert-butylphenoxy)propyl]butan-1-amine
  • N-[3-(4-methylphenoxy)propyl]butan-1-amine
  • N-[3-(4-tert-butyl-2-methylphenoxy)propyl]ethan-1-amine

Uniqueness

N-[3-(4-tert-butyl-2-methylphenoxy)propyl]butan-1-amine stands out due to the presence of both tert-butyl and methyl groups on the phenoxy moiety, which can influence its chemical reactivity and biological activity. The combination of these structural features may confer unique properties compared to other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[3-(4-tert-butyl-2-methylphenoxy)propyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO.C2H2O4/c1-6-7-11-19-12-8-13-20-17-10-9-16(14-15(17)2)18(3,4)5;3-1(4)2(5)6/h9-10,14,19H,6-8,11-13H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUZSCLTXOAHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=C(C=C(C=C1)C(C)(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(4-tert-butyl-2-methylphenoxy)propyl]butan-1-amine;oxalic acid
Reactant of Route 2
N-[3-(4-tert-butyl-2-methylphenoxy)propyl]butan-1-amine;oxalic acid
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N-[3-(4-tert-butyl-2-methylphenoxy)propyl]butan-1-amine;oxalic acid
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N-[3-(4-tert-butyl-2-methylphenoxy)propyl]butan-1-amine;oxalic acid
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N-[3-(4-tert-butyl-2-methylphenoxy)propyl]butan-1-amine;oxalic acid
Reactant of Route 6
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N-[3-(4-tert-butyl-2-methylphenoxy)propyl]butan-1-amine;oxalic acid

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